molecular formula C24H22ClN5O5 B2884795 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide CAS No. 1359394-73-2

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide

Cat. No.: B2884795
CAS No.: 1359394-73-2
M. Wt: 495.92
InChI Key: PNPDBPGGUWMTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22ClN5O5 and its molecular weight is 495.92. The purity is usually 95%.
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Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Research has explored the metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the metabolic pathways and potential toxicological implications of similar compounds. These findings can be relevant for understanding the metabolism and safety profile of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(3-methoxybenzyl)-2,4-dioxo-3,4-dihydropteridin-1(2H)-yl)acetamide, especially in pharmaceutical or agricultural applications (Coleman et al., 2000).

Synthesis and Evaluation of Imaging Probes

Another study focused on the synthesis and in vivo evaluation of a compound as an imaging probe for 5-HT2A receptors, illustrating the process of labeling and evaluating compounds for potential use in medical imaging and diagnostics. Such methodologies could be applicable for designing imaging agents based on the structure of this compound (Prabhakaran et al., 2006).

Co-crystals and Salt Formation

Research on the structural study of co-crystals and salts of quinoline derivatives having an amide bond offers insights into the potential for this compound to form co-crystals or salts, which could be relevant for its formulation and application in drug development or material science (Karmakar et al., 2009).

Enzyme Inhibitory Activities

A study on the synthesis, molecular docking, and enzyme inhibitory activities of new triazole analogues showcases how compounds can be designed and evaluated for their potential as enzyme inhibitors, which could be relevant for the development of therapeutics based on the structure of this compound (Virk et al., 2018).

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-[(3-methoxyphenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O5/c1-14-9-18(19(35-3)11-17(14)25)28-20(31)13-29-22-21(26-7-8-27-22)23(32)30(24(29)33)12-15-5-4-6-16(10-15)34-2/h4-11H,12-13H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPDBPGGUWMTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C3=NC=CN=C3C(=O)N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.